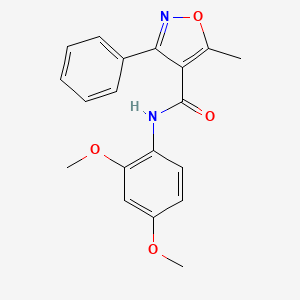

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Beschreibung

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a central 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide group at position 4 linked to a 2,4-dimethoxyphenyl moiety.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-17(18(21-25-12)13-7-5-4-6-8-13)19(22)20-15-10-9-14(23-2)11-16(15)24-3/h4-11H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOBTKOZMVUXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro-oxazole derivatives.

Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro-oxazole derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Biological Research: The compound is used in studies involving bacterial RNA polymerase inhibitors.

Chemical Biology: It serves as a tool compound for studying enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exhibiting antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Structural Difference : Fluorine atoms replace methoxy groups at the 2- and 4-positions of the phenyl ring.

- Impact :

- Fluorine’s electron-withdrawing nature increases electronegativity, enhancing binding affinity to targets like kinases or proteases .

- Reduced solubility compared to methoxy-substituted analogs due to lower polarity .

- Biological Activity : Fluorinated derivatives often exhibit improved metabolic stability and target specificity, making them candidates for enzyme inhibition .

N-(2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Structural Difference : Chlorine replaces methoxy at the 2-position.

- Impact: Chlorine’s larger atomic radius and lipophilicity enhance membrane permeability but may increase toxicity risks .

N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Structural Difference : Fluorine substituents at 3- and 4-positions instead of 2- and 4-methoxy groups.

- Impact: Positional isomerism affects steric interactions; 3,4-difluoro substitution may hinder binding to planar active sites compared to 2,4-dimethoxy . Reported immunomodulatory effects suggest divergent biological pathways compared to methoxy analogs .

Variations in the Oxazole Ring Substituents

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Structural Difference : Dichlorophenyl and carbamoylphenyl groups replace dimethoxyphenyl.

- Carbamoyl groups introduce hydrogen-bonding capacity, altering solubility and pharmacokinetics .

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Physicochemical Properties

Key Research Findings

- Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets) .

- Crystallographic Insights : Strong intermolecular hydrogen bonding in analogs (e.g., ) suggests that methoxy groups may improve crystalline stability, aiding formulation .

- Metabolic Stability : Fluorinated derivatives exhibit longer half-lives in vivo due to resistance to oxidative metabolism, whereas methoxy groups may undergo demethylation .

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medicinal chemistry.

The compound's chemical structure can be described by the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4 |

| Molecular Weight | 338.36 g/mol |

| LogP | 3.4448 |

| Polar Surface Area | 60.377 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

These properties suggest a moderate lipophilicity and potential for cell membrane permeability, which are critical for biological activity.

Biological Activities

Research has shown that compounds similar to N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibit a range of biological activities, including:

1. Anticancer Activity:

Several studies have indicated that oxazole derivatives possess significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines with IC50 values often in the micromolar range. A study reported that similar compounds exhibited IC50 values around 35.58 µM against HepG-2 liver cancer cells, indicating promising antiproliferative effects .

2. Anti-inflammatory Effects:

Oxazole derivatives have been noted for their anti-inflammatory activities. They can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.

3. Antimicrobial Properties:

Research has demonstrated that oxazole compounds can exhibit antibacterial and antifungal activities. For example, some derivatives showed effectiveness against various microbial strains, suggesting potential applications in treating infections .

4. Neuroprotective Effects:

Certain oxazole derivatives have been studied for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. They have been found to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology .

The biological activity of N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Apoptosis Induction: It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels .

- Cell Cycle Arrest: Studies suggest that this compound can cause cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of various oxazole derivatives, N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of oxazole derivatives revealed that treatment with N-(2,4-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide led to a marked decrease in inflammatory cytokine production in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.